molecular formula C11H20ClN B6590147 N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride CAS No. 14523-74-1

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride

Katalognummer: B6590147
CAS-Nummer: 14523-74-1
Molekulargewicht: 201.73 g/mol
InChI-Schlüssel: JRKQFRXTOXYNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is a chemical compound with the molecular formula C11H20ClN.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride typically involves the reaction of tricyclo[5.2.1.0,2,6]decan-8-one with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain precise reaction conditions. The final product is purified through crystallization or distillation to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Wissenschaftliche Forschungsanwendungen

N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-methyltricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biochemical effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N,N-Trimethyltricyclo[5.2.1.0,2,6]decan-8-aminium: Similar tricyclic structure but with different substituents.

    N-benzyltricyclo[5.2.1.0,2,6]decan-8-amine: Another tricyclic compound with a benzyl group.

Uniqueness

N-methyltricyclo[521

Eigenschaften

CAS-Nummer

14523-74-1

Molekularformel

C11H20ClN

Molekulargewicht

201.73 g/mol

IUPAC-Name

N-methyltricyclo[5.2.1.02,6]decan-8-amine;hydrochloride

InChI

InChI=1S/C11H19N.ClH/c1-12-11-6-7-5-10(11)9-4-2-3-8(7)9;/h7-12H,2-6H2,1H3;1H

InChI-Schlüssel

JRKQFRXTOXYNJU-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC2CC1C3C2CCC3.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.